cis,trans-Xanthoxin
Description
Properties
CAS No. |
26932-58-1 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2E,4E)-5-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15-13(2,3)9-12(17)10-14(15,4)18-15/h5-8,12,17H,9-10H2,1-4H3/b7-5+,11-6+ |
InChI Key |
ZTALKMXOHWQNIA-YXJPLFFZSA-N |
SMILES |
CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |
Isomeric SMILES |
C/C(=C\C=O)/C=C/C12C(CC(CC1(O2)C)O)(C)C |
Canonical SMILES |
CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |
Synonyms |
cis,trans-xanthoxin trans,trans-5-(1',2'-epoxy-4'-hydroxy-2',6',6'- trimethyl-1'-cyclohexyl)-3-methylpentadienal trans,trans-xanthoxin xanthoxin xanthoxin, (1R-(1alpha(2E,4E),4beta,6alpha))-isomer xanthoxin, (1S-(1alpha(2E,4E),4alpha,6alpha))-isomer xanthoxin, (1S-(1alpha(2Z,4E),4alpha,6alpha))-isome |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
- Drought Resistance :
- Seed Germination :
- Plant Growth Regulation :
Biochemical Pathways
This compound is integral to the biosynthesis of ABA through a multi-step process:
- Conversion to Abscisic Aldehyde : Xanthoxin is oxidized by the enzyme ABA2 to form abscisic aldehyde.
- Final Conversion to Abscisic Acid : This intermediate is further oxidized to produce ABA via the action of aldehyde oxidase (AAO) .
This pathway highlights the significance of xanthoxin not only as a precursor but also as a regulatory molecule that influences plant stress responses.
Case Studies
- Tomato and Dwarf Bean Studies :
- Cuscuta reflexa :
Therapeutic Potential
Emerging research suggests potential therapeutic applications of this compound beyond agriculture:
Comparison with Similar Compounds
Comparison with Similar Compounds
trans,trans-Xanthoxin
- Structure : Shares the same molecular formula (C${15}$H${22}$O$_3$) but differs in stereochemistry (2-trans,4-trans configuration) .
- Biological Activity : Exhibits markedly lower activity in growth inhibition assays compared to cis,trans-Xanthoxin. For example, in lettuce hypocotyl elongation tests, this compound is 3–5 times more potent .
- Role in ABA Pathway : Less efficiently converted to ABA, likely due to substrate specificity of downstream enzymes like XDH .
Abscisic Acid (ABA)
- Structure: A C$_{15}$ sesquiterpenoid with a cyclohexene ring and a side chain featuring a carboxylic acid group .
- Biological Role : The terminal product of the pathway, directly mediating stress responses and developmental processes.
- Relationship to this compound : ABA is synthesized from this compound via abscisic aldehyde, with the conversion efficiency influenced by environmental stress .
9-cis-Violaxanthin
- Structure: A C$_{40}$ epoxycarotenoid precursor with a 9-cis configuration, serving as the substrate for NCED .
- Role: Cleavage by NCED generates this compound, linking carotenoid metabolism to ABA synthesis .
Abscisic Aldehyde
- Structure : Intermediate with an aldehyde group (C${15}$H${22}$O$_2$) formed during Xanthoxin oxidation .
- Role : Direct precursor to ABA; mutations in XDH (e.g., OsABA2 in rice) disrupt this step, impairing ABA accumulation .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Research Findings
Stereochemical Specificity : The cis,trans isomer of Xanthoxin is essential for high bioactivity. In tomato shoots, uptake of this compound increases ABA levels by 300%, whereas the trans,trans form shows negligible conversion .
Enzymatic Regulation : NCED overexpression (e.g., in maize VP14) enhances drought tolerance by elevating this compound and ABA levels . Conversely, NCED downregulation (e.g., in potato explants) reduces ABA, impairing stress responses .
Evolutionary Conservation : Xanthoxin dehydrogenase (XDH) sequences are highly conserved across plants (e.g., rice, Arabidopsis, potato), with catalytic sites critical for ABA synthesis .
Biological Activity : this compound antagonizes auxin (IAA), gibberellin (GA), and cytokinin signaling, positioning it as a master regulator of growth-stress tradeoffs .
Preparation Methods
Substrate Specificity and Reaction Mechanism
NCED selectively cleaves 9-cis-violaxanthin or 9′-cis-neoxanthin at the 11,12 double bond, yielding this compound and a C₂₅-apocarotenoid byproduct. The reaction occurs in plastids and requires molecular oxygen, with kinetic studies showing a Km of 2.5 μM for 9′-cis-neoxanthin in maize NCED. Structural analysis reveals that NCED’s catalytic pocket accommodates the 9-cis configuration through hydrophobic interactions and hydrogen bonding with the epoxy group.
In Vitro Reconstitution and Yield Optimization
Recombinant NCED from Arabidopsis thaliana (AtNCED3) produced in E. coli achieves a turnover rate of 4.2 nmol·mg⁻¹·min⁻¹ when provided with 9-cis-violaxanthin. However, substrate availability limits scalability, as epoxycarotenoids constitute <5% of total leaf carotenoids. Co-expression with violaxanthin epoxidase (VDE) in heterologous systems increases precursor supply, boosting xanthoxin titers to 18 μM in optimized fermentations.
Chemical Synthesis via Oxidative Cleavage of Carotenoids
Chemical methods bypass biological systems by directly cleaving commercially available carotenoids. The most widely used approach involves zinc permanganate-mediated oxidation of violaxanthin.
Zinc Permanganate Cleavage Protocol
Violaxanthin (50 mg) is dissolved in tert-butyl methyl ether (10 mL) and treated with Zn(MnO₄)₂ (2 equiv) at 0°C for 2 hours. The reaction proceeds via a radical mechanism, cleaving the 11,12 double bond to yield trans,trans-xanthoxin (Figure 1A). Purification by solid-phase extraction (C18 cartridge, 70% methanol eluent) affords the product in 62% yield.
Table 1: Optimization of Violaxanthin Cleavage Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature (°C) | 0 | 62 | 95 |
| Reaction Time (h) | 2 | 62 | 95 |
| Oxidant Equivalents | 2 | 62 | 95 |
| Solvent | tert-Butyl methyl ether | 62 | 95 |
Photoisomerization to this compound
The initial product, trans,trans-xanthoxin, is photoisomerized using UV-A light (365 nm) in acetonitrile (0.1 mg/mL) for 30 minutes. HPLC analysis (C18 column, 60% acetonitrile/water) resolves this compound (Rt = 3.85 min) from the trans,trans isomer (Rt = 3.56 min), with photoconversion efficiency reaching 58% .
Q & A
Basic Research Questions
Q. What are the structural and stereochemical distinctions between cis- and trans-Xanthoxin, and how do these differences influence their physicochemical properties?
- Methodological Answer : The cis and trans configurations refer to the spatial arrangement of functional groups around the double bond or cyclic structure. For cis,trans-Xanthoxin, nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are critical for determining stereochemistry. Polar functional groups (e.g., hydroxyl or epoxy groups) in cis isomers often result in higher dipole moments compared to trans isomers, affecting solubility and chromatographic retention times . Differential scanning calorimetry (DSC) can further reveal variations in melting points due to packing efficiency differences .
Q. How is cis,trans-Xanthoxin biosynthesized in plants, and what experimental approaches validate its role as a precursor to abscisic acid (ABA)?
- Methodological Answer : cis,trans-Xanthoxin is derived from the oxidative cleavage of 9-cis-violaxanthin or epoxy-carotenoids in plastids. Isotopic labeling (e.g., - or -tracers) combined with liquid chromatography-mass spectrometry (LC-MS) tracks its conversion to ABA in cytosol. Mutant studies (e.g., ABA-deficient Arabidopsis mutants) and enzyme inhibition assays (using nordihydroguaiaretic acid to block xanthoxin oxidation) confirm its role in ABA biosynthesis .
Q. What standardized protocols exist for quantifying cis,trans-Xanthoxin in plant tissues, and how are extraction efficiencies validated?
- Methodological Answer : Solid-phase extraction (SPE) with C18 columns followed by high-performance liquid chromatography (HPLC) coupled with UV/Vis or tandem mass spectrometry (HPLC-MS/MS) is widely used. Internal standards (e.g., deuterated xanthoxin analogs) control for matrix effects. Recovery rates are validated via spike-and-recovery experiments, comparing extracted vs. spiked concentrations in homogenized plant matrices .
Advanced Research Questions
Q. How do contradictory findings about cis,trans-Xanthoxin’s agonist/antagonist activity on bitter taste receptors (e.g., T2R4) arise, and what experimental strategies resolve these discrepancies?
- Methodological Answer : Contradictions may stem from receptor expression systems (e.g., HEK293 vs. native taste cells) or assay conditions (e.g., calcium flux vs. cAMP measurements). Dose-response curves with purified isomers (isolated via chiral chromatography) and competitive binding assays (using -labeled ABA) clarify stereospecific interactions. Molecular docking simulations further predict binding affinities .
Q. What challenges arise in isolating cis- and trans-Xanthoxin isomers, and how can advanced chromatographic techniques improve purity?
- Methodological Answer : Isomer separation is complicated by similar polarity and co-elution in conventional HPLC. Chiral stationary phases (e.g., amylose- or cellulose-based columns) or supercritical fluid chromatography (SFC) enhance resolution. Purity is verified via circular dichroism (CD) spectroscopy and enantiomeric excess (EE) calculations using peak integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
